2-(4-chlorophenyl)-N-(1H-tetrazol-5-yl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-N-(1H-tetrazol-5-yl)quinoline-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a quinoline ring, a tetrazole moiety, and a chlorophenyl group, which collectively contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(1H-tetrazol-5-yl)quinoline-4-carboxamide typically involves a multi-step process:
Formation of Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction, where the quinoline core reacts with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Tetrazole Formation: The tetrazole moiety can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Coupling Reaction: Finally, the tetrazole and chlorophenyl-substituted quinoline are coupled using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction of the nitro group (if present) on the quinoline ring can yield amino derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride.
Substitution: Sodium methoxide or potassium tert-butoxide can be used as nucleophiles in substitution reactions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-chlorophenyl)-N-(1H-tetrazol-5-yl)quinoline-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(1H-tetrazol-5-yl)quinoline-4-carboxamide is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The tetrazole moiety may mimic the structure of certain biological molecules, allowing the compound to bind to active sites and inhibit enzymatic activity. Additionally, the quinoline ring may intercalate with DNA, disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)quinoline-4-carboxamide: Lacks the tetrazole moiety, which may result in different biological activity.
N-(1H-tetrazol-5-yl)quinoline-4-carboxamide: Lacks the chlorophenyl group, which may affect its chemical reactivity and biological properties.
2-(4-methylphenyl)-N-(1H-tetrazol-5-yl)quinoline-4-carboxamide: The methyl group instead of the chlorine atom may lead to different steric and electronic effects.
Uniqueness
The presence of both the tetrazole moiety and the chlorophenyl group in 2-(4-chlorophenyl)-N-(1H-tetrazol-5-yl)quinoline-4-carboxamide makes it unique, as these functional groups contribute to its distinct chemical and biological properties. The combination of these features may enhance its potential as a bioactive compound and its versatility in various applications.
Properties
Molecular Formula |
C17H11ClN6O |
---|---|
Molecular Weight |
350.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-(2H-tetrazol-5-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C17H11ClN6O/c18-11-7-5-10(6-8-11)15-9-13(12-3-1-2-4-14(12)19-15)16(25)20-17-21-23-24-22-17/h1-9H,(H2,20,21,22,23,24,25) |
InChI Key |
UUJBFTYTQGXARQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)NC4=NNN=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.